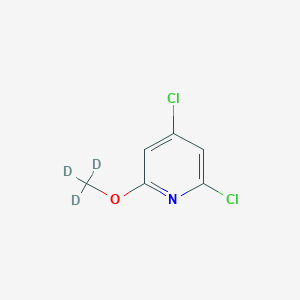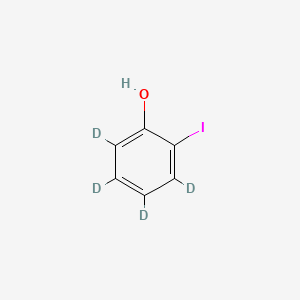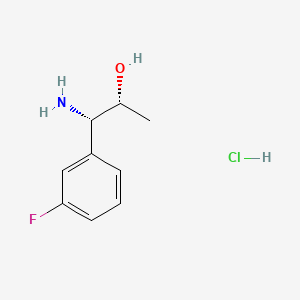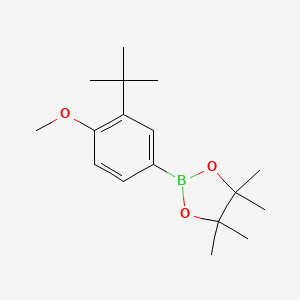
2,4-Dichloro-6-(methoxy-d3)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(methoxy-d3)-pyridine is a deuterated derivative of 2,4-dichloro-6-methoxypyridine. This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a pyridine ring. The deuterium atoms in the methoxy group make it particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(methoxy-d3)-pyridine typically involves the chlorination of 6-methoxypyridine followed by the introduction of deuterium atoms. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The methoxy group is then deuterated using deuterated methanol (CD3OD) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuteration step is particularly critical and requires the use of high-purity deuterated methanol and efficient catalysts to achieve the desired isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-(methoxy-d3)-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. Reaction conditions typically involve heating in a suitable solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include 2,4-diamino-6-(methoxy-d3)-pyridine and 2,4-dithio-6-(methoxy-d3)-pyridine.
Oxidation Reactions: Products include 2,4-dichloro-6-(formyl-d3)-pyridine and 2,4-dichloro-6-(carboxy-d3)-pyridine.
Reduction Reactions: Products include 2,4-dichloro-6-(methoxy-d3)-piperidine.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-(methoxy-d3)-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a deuterated internal standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other deuterated compounds.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-(methoxy-d3)-pyridine is primarily related to its role as a deuterated compound. The presence of deuterium atoms affects the compound’s physical and chemical properties, such as bond strength and reaction kinetics. In biological systems, the deuterium atoms can influence metabolic pathways and enzyme interactions, leading to altered pharmacokinetics and potentially improved drug efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-methoxypyridine: The non-deuterated analog of 2,4-Dichloro-6-(methoxy-d3)-pyridine.
2,4-Dichloro-6-(methoxy-d3)-benzene: A structurally similar compound with a benzene ring instead of a pyridine ring.
2-Methoxy-d3-phenol: Another deuterated compound with a methoxy group attached to a phenol ring.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a deuterated methoxy group on a pyridine ring. This combination of features makes it particularly valuable in NMR spectroscopy and other applications where isotopic labeling is essential. The deuterium atoms provide distinct advantages in studying reaction mechanisms and metabolic pathways, making this compound a valuable tool in various fields of research.
Propiedades
Número CAS |
1185313-52-3 |
|---|---|
Fórmula molecular |
C6H5Cl2NO |
Peso molecular |
181.03 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3/i1D3 |
Clave InChI |
DHWHMXYTPKDBSY-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=NC(=CC(=C1)Cl)Cl |
SMILES canónico |
COC1=NC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)

![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)






